5-(4-Chlorophenyl)furan-2-carbonitrile
Overview
Description
5-(4-Chlorophenyl)furan-2-carbonitrile is a chemical compound with the molecular formula C11H6ClNO. It belongs to the class of organic compounds known as furans . This compound is used in research and has a CAS number of 52939-07-8 .
Synthesis Analysis
The synthesis of this compound involves a reaction with m-toluidine hydrochloride and trimethylaluminum in toluene at 20℃ for approximately 0.0833333 hours. This is followed by a heating stage in toluene for 1 hour .Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring attached to a 4-chlorophenyl group and a carbonitrile group . The furan and benzene rings form a dihedral angle of 15.35 (8)° .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 203.62 . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
The compound 5-(4-Chlorophenyl)furan-2-carbonitrile is involved in the synthesis of various derivatives, highlighting its significance in chemical research. For instance, Swamy et al. (2020) demonstrated the synthesis of dihydrofuran carbonitrile derivatives, including compounds related to this compound. Their study emphasized the coordinated compliance of chloro-methyl and bromo-methyl exchange rules, contributing to the understanding of isomorphous and isostructural compounds in crystallography and molecular docking analysis (Swamy et al., 2020).
Electrochemical and Spectroelectrochemical Properties
Furan carbonitrile derivatives, closely related to this compound, have been explored for their electrochemical properties. Abaci et al. (2016) synthesized new furan-3-carbonitrile derivatives and investigated their properties, including the electrochromic characteristics of homopolymers and co-polymers. This research contributes to the understanding of the electrochemical behavior of such compounds and their potential applications in electronic devices (Abaci et al., 2016).
Photovoltaic and Optical Applications
The derivatives of furan carbonitriles, such as this compound, have been studied for their potential in photovoltaic applications. Zeyada et al. (2016) examined the structural and optical properties of 4H-pyrano[3,2-c]quinoline derivatives, which are structurally similar to furan carbonitriles. They focused on the thin films of these compounds, providing insights into their use in organic-inorganic photodiode fabrication (Zeyada et al., 2016).
Antimicrobial and Anticancer Research
Compounds structurally related to this compound have been investigated for their biological activity. For example, Loğoğlu et al. (2010) synthesized furan derivatives and evaluated their antibacterial and antifungal activities, demonstrating the potential of these compounds in the development of new antimicrobial agents (Loğoğlu et al., 2010). Additionally, Chandrappa et al. (2009) explored the anticancer effects of thiazolidinone compounds containing furan moiety, which could provide a framework for future anticancer drug development (Chandrappa et al., 2009)
Safety and Hazards
5-(4-Chlorophenyl)furan-2-carbonitrile is classified as a hazardous material. It has a hazard class of 8,6.1 and a packing group of Ⅲ. The precautionary statements include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It should be handled under an inert gas and protected from moisture .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 5-(4-Chlorophenyl)furan-2-carbonitrile might have a similar mechanism of action.
Mode of Action
For instance, indole derivatives, which are structurally similar, have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
5-(4-Chlorophenyl)furan-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can alter the metabolic pathways and the overall biochemical environment .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby modulating various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification and metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have biological activity. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound can be transported into cells via organic anion transporters, which facilitate its uptake and distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biological activity .
Properties
IUPAC Name |
5-(4-chlorophenyl)furan-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGMARZVNVXBRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398533 | |
Record name | 5-(4-chlorophenyl)furan-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52939-07-8 | |
Record name | 5-(4-chlorophenyl)furan-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Chlorophenyl)-2-furonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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